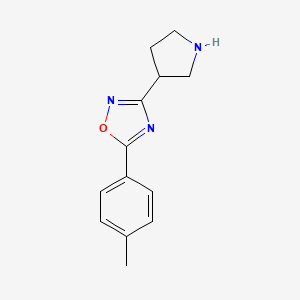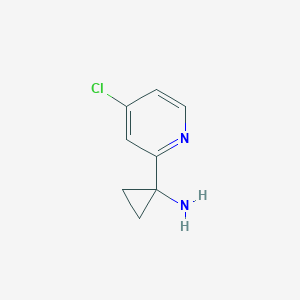
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine
Overview
Description
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position
Biochemical Analysis
Biochemical Properties
1-(4-Chloropyridin-2-YL)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with liver carboxyesterase (CES1), which converts it into its active form . This interaction is crucial for its biochemical activity, as it influences the compound’s stability and efficacy.
Cellular Effects
The effects of 1-(4-Chloropyridin-2-YL)cyclopropanamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to selectively inhibit PCSK9 protein synthesis, which plays a role in cholesterol metabolism . This inhibition can lead to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, 1-(4-Chloropyridin-2-YL)cyclopropanamine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as PCSK9, by binding to their active sites and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism, ultimately influencing the overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chloropyridin-2-YL)cyclopropanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Chloropyridin-2-YL)cyclopropanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(4-Chloropyridin-2-YL)cyclopropanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. For example, liver carboxyesterase (CES1) plays a significant role in its metabolic pathway by converting it into its active form . This conversion is essential for its biochemical activity and overall efficacy.
Transport and Distribution
The transport and distribution of 1-(4-Chloropyridin-2-YL)cyclopropanamine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in research and therapeutic applications.
Subcellular Localization
1-(4-Chloropyridin-2-YL)cyclopropanamine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are essential for its biochemical activity and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-YL)cyclopropan-1-amine typically involves the reaction of 4-chloropyridine with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-pyridinyl)methanol
- 4-Acetyl-2-chloropyridine
- PF-06815345
Uniqueness
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFRKZNUNCLZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276777 | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-97-0 | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060808-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


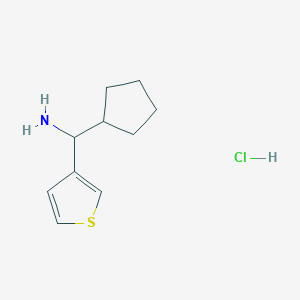
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
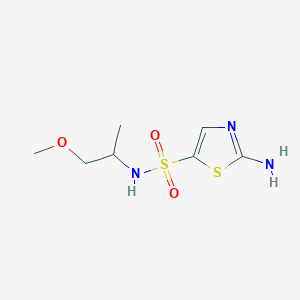

![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)

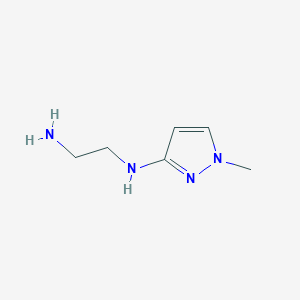


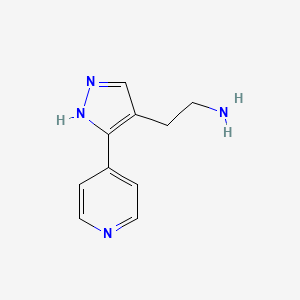

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
